molecular formula C9H17NO B1428061 3-(Oxan-4-yl)pyrrolidine CAS No. 1247566-45-5

3-(Oxan-4-yl)pyrrolidine

Cat. No.: B1428061
CAS No.: 1247566-45-5
M. Wt: 155.24 g/mol
InChI Key: LTIBHODBZZLTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxan-4-yl)pyrrolidine is a saturated bicyclic amine that serves as a versatile, three-dimensional scaffold in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a nitrogen heterocycle highly valued for its sp3-hybridization and ability to efficiently explore pharmacophore space, which can lead to improved target selectivity and optimized ADME/Tox profiles for drug candidates . The non-planar structure of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides significant three-dimensional coverage and structural diversity, making it an excellent building block for generating novel bioactive molecules . The integration of the oxane (tetrahydropyran) ring further enhances the molecular complexity and stereochemical features of this scaffold. Researchers utilize this bifunctional structure in the design and synthesis of potential therapeutic agents. The molecular formula is C9H17NO, with a predicted monoisotopic mass of 155.131 Da . While specific biological data for this base compound is limited in the public domain, its core structure is closely related to advanced intermediates and fragments found in developed pharmaceutical agents. For instance, pyrrolidine-oxane hybrids are key components in inhibitors for enzymes like Human Kynurenine Aminotransferase II (KAT2) and Phosphodiesterase 9A (PDE9A) , highlighting the scaffold's relevance in neuroscience and cognitive disorder research. The compound is offered for research purposes as a chemical building block to support hit-to-lead optimization and diversity-oriented synthesis (DOS) campaigns. Please Note: This product is intended for research purposes only and is not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-4-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-10-7-9(1)8-2-5-11-6-3-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIBHODBZZLTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247566-45-5
Record name 3-(oxan-4-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Nomenclature and Stereochemical Considerations of 3 Oxan 4 Yl Pyrrolidine

Systematic IUPAC Nomenclature

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 3-(Oxan-4-yl)pyrrolidine . This name is derived from the fundamental structures of its two constituent rings. The parent heterocycle is identified as pyrrolidine (B122466), a five-membered saturated ring containing one nitrogen atom. wikipedia.orgchemspider.com The substituent attached to this parent ring is an oxane group, a six-membered saturated ring containing one oxygen atom. The locant "3-" indicates that the oxane ring is attached to the third carbon atom of the pyrrolidine ring, and "-4-yl" specifies that the point of attachment on the oxane ring is at the fourth carbon atom.

ComponentRing StructureDescription
Pyrrolidine A five-membered saturated heterocycle with one nitrogen atom.The parent molecule in the systematic name.
Oxane A six-membered saturated heterocycle with one oxygen atom. Also known as Tetrahydropyran (B127337).The substituent group attached to the pyrrolidine ring.

Positional and Stereoisomeric Variants of the Oxan-4-yl and Pyrrolidine Moiety

Positional isomers of this compound exist, differing in the point of attachment of the oxane ring to the pyrrolidine ring, and vice versa. The connectivity between the two rings can be varied, leading to a range of distinct chemical compounds.

For the pyrrolidine ring, substitution can occur at the 2- or 3-position, as the 1-position is occupied by the nitrogen atom, and the 4- and 5-positions are equivalent to the 3- and 2-positions, respectively, in an unsubstituted ring. For the oxane ring, substitution can occur at the 2-, 3-, or 4-position.

Below is a table of possible positional isomers, maintaining the oxane ring as the substituent on the pyrrolidine parent ring:

Isomer NamePoint of Attachment on PyrrolidinePoint of Attachment on Oxane
2-(Oxan-2-yl)pyrrolidine22
2-(Oxan-3-yl)pyrrolidine23
2-(Oxan-4-yl)pyrrolidine24
3-(Oxan-2-yl)pyrrolidine32
3-(Oxan-3-yl)pyrrolidine33
This compound34

Chirality and Enantiomeric Forms of this compound

Chirality is a key stereochemical feature of this compound. The presence of a stereocenter, a carbon atom bonded to four different groups, results in the existence of non-superimposable mirror images known as enantiomers.

In the case of this compound, the carbon atom at the 3-position of the pyrrolidine ring is a chiral center. This is because it is bonded to:

A hydrogen atom

The nitrogen atom of the pyrrolidine ring (via C2)

A methylene group of the pyrrolidine ring (C4)

The oxan-4-yl group

Due to this chiral center, this compound exists as a pair of enantiomers, designated as (R)-3-(Oxan-4-yl)pyrrolidine and (S)-3-(Oxan-4-yl)pyrrolidine, according to the Cahn-Ingold-Prelog priority rules. These enantiomers have identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light and their biological activity. The synthesis of chiral pyrrolidine derivatives is a significant area of research in medicinal chemistry. researchgate.netnih.govnih.gov

It is important to note that some positional isomers of this compound may also exhibit chirality. For instance, 2-(Oxan-4-yl)pyrrolidine and 3-(Oxan-2-yl)pyrrolidine are also chiral. The introduction of additional substituents on either ring can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The stereoselective synthesis of specific stereoisomers is often a critical aspect of drug discovery and development. researchgate.net

StereoisomerConfiguration at C3
(R)-3-(Oxan-4-yl)pyrrolidineR
(S)-3-(Oxan-4-yl)pyrrolidineS

Synthetic Strategies and Methodologies for 3 Oxan 4 Yl Pyrrolidine and Its Analogs

Retrosynthetic Analysis of the 3-(Oxan-4-yl)pyrrolidine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available precursors. For the this compound scaffold, several disconnection strategies can be envisioned.

A primary disconnection can be made at the C-C bond of the spirocyclic junction. This approach simplifies the target into a pyrrolidine-based synthon and an oxane-based synthon. For instance, this leads to precursors such as a nucleophilic oxane derivative and a pyrrolidin-3-one electrophile (or vice versa).

Alternatively, disconnections can be made within the pyrrolidine (B122466) ring itself. A common strategy is to break one or more C-N bonds, which often corresponds to cyclization reactions in the forward synthesis. This approach would lead to an acyclic precursor containing both the oxane moiety and a linear amino-group-containing chain, poised for intramolecular cyclization. A [3+2] cycloaddition strategy is also a powerful retrosynthetic approach, disconnecting the five-membered pyrrolidine ring into a three-atom and a two-atom fragment. nih.gov

Table 1: Potential Retrosynthetic Disconnections and Corresponding Precursors

Disconnection StrategyKey PrecursorsCorresponding Forward Reaction
Spirocyclic C-C bondPyrrolidin-3-one, Organometallic oxane reagentNucleophilic addition (e.g., Grignard)
Pyrrolidine C-N bondsAcyclic amino alcohol or amino halide with oxane attachedIntramolecular cyclization/amination
[3+2] CycloadditionAzomethine ylide, Alkene dipolarophile1,3-Dipolar Cycloaddition

Optimized Synthetic Routes for the Parent Amine

The construction of the achiral parent amine, this compound, can be achieved through several optimized routes that focus on the formation of the core ring systems.

Nucleophilic substitution reactions can be employed to attach the oxane ring to a pre-formed pyrrolidine. This typically involves a pyrrolidine derivative with a good leaving group at the 3-position, which then reacts with a nucleophilic oxane species. While direct substitution at an sp³-hybridized carbon can be challenging, this strategy is a conceptually straightforward approach to assembling the carbon skeleton. Palladium-catalyzed hydroarylation processes have also been developed to synthesize 3-substituted pyrrolidines from pyrrolines, demonstrating a modern approach to C-C bond formation at the 3-position. chemrxiv.orgnih.gov

The formation of the pyrrolidine ring is a critical step in the synthesis. Intramolecular cyclization is a widely used and effective strategy. mdpi.com These reactions typically start with a linear precursor that is induced to form the five-membered ring.

Common methods include:

Intramolecular Amination: An acyclic precursor containing a terminal amine and a leaving group (e.g., a halide) can cyclize to form the pyrrolidine ring. organic-chemistry.org Copper-promoted intramolecular aminooxygenation of alkenes offers a method for diastereoselective synthesis of disubstituted pyrrolidines. nih.gov

Reductive Amination: The reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classic method for forming the pyrrolidine scaffold. mdpi.com

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile (an alkene). nih.gov This method is highly efficient for constructing polysubstituted pyrrolidines and can be used to create spirocyclic systems in a single step. rsc.orgnih.gov The reaction of isatin, a secondary amino acid, and a dipolarophile can stereoselectively produce spirocyclic pyrrolidines. rsc.org

Radical Cyclization: Intramolecular cyclization of radicals can also be used to form the pyrrolidine ring system. acs.org

Attaching the six-membered oxane (tetrahydropyran) ring to the pyrrolidine core at the C3 position to form the spiro-junction is a key synthetic challenge. One of the most effective strategies involves using a pyrrolidin-3-one as a key intermediate. This ketone can then react with a suitable nucleophile. For example, a Grignard reagent or an organolithium species derived from an appropriately substituted oxane could be added to the carbonyl group. Subsequent dehydration and reduction would yield the desired spirocyclic system.

Another approach is the use of multicomponent reactions. For instance, a one-pot, three-component reaction involving an amino acid, isatin, and a suitable dipolarophile can generate complex spiro[pyrrolidine-3,3´-oxindole] systems, which are structurally analogous to the spiro[oxane-4,3'-pyrrolidine] framework. researchgate.net The strategies used for constructing tetrahydropyran (B127337) rings, such as hetero-Diels-Alder reactions or intramolecular cyclizations onto epoxides, can also be adapted to build the oxane portion of the molecule onto a pyrrolidine precursor. rsc.org

Enantioselective Synthesis of Chiral this compound Derivatives

The spiro-carbon atom in this compound is a stereocenter. Therefore, developing enantioselective syntheses to control its absolute configuration is of high importance for applications in drug discovery.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including substituted pyrrolidines. unibo.it These methods often utilize small chiral organic molecules, such as proline and its derivatives, to catalyze reactions with high stereocontrol. beilstein-journals.org

For the synthesis of chiral this compound derivatives, an organocatalytic approach could be employed in several ways:

Asymmetric Michael Addition: An organocatalyst can activate a nucleophile (e.g., an aldehyde or ketone) to form a chiral enamine, which then undergoes a conjugate addition to an electrophile. This strategy could be used to set the stereocenter during the formation of a precursor chain before cyclization. rsc.org

Asymmetric [3+2] Cycloaddition: The 1,3-dipolar cycloaddition reaction can be rendered enantioselective by using a chiral catalyst. This approach allows for the direct formation of the chiral spirocyclic pyrrolidine ring system with high enantiomeric excess.

Cascade Reactions: An organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly substituted pyrrolidines that possess a stereogenic quaternary center at the 3-position. rsc.org Such a strategy, using components like N-tosyl aminomethyl enone and α-cyano-α,β-unsaturated ketones catalyzed by cinchona-derived squaramides, could be adapted to build the desired spirocyclic scaffold. rsc.org Similarly, cinchona alkaloid thioureas have been used to catalyze domino reactions to form spiro[4H-pyran-3,3'-oxindole] derivatives, a reaction class that shows promise for the synthesis of the target molecule. nih.gov

Table 2: Key Organocatalytic Strategies for Asymmetric Synthesis

Catalytic StrategyKey IntermediatesCatalyst ExampleOutcome
Asymmetric Michael AdditionChiral enaminesDiarylprolinol silyl (B83357) ethersEnantioenriched acyclic precursor
Asymmetric Cascade ReactionIminium/Enamine ionsCinchona-derived squaramideHighly substituted chiral pyrrolidine
Domino Knoevenagel/Michael/CyclizationActivated dicarbonyl compoundsCinchona alkaloid thioureaEnantioenriched spiro[pyran-oxindole]

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of 3-substituted pyrrolidines, chiral auxiliaries can be attached to the nitrogen atom of the pyrrolidine precursor. researchgate.net One common approach involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes. wikipedia.org For example, a precursor to the this compound core could be a pyrrolidine ring bearing a chiral auxiliary on the nitrogen. Subsequent functionalization at the C3 position would be directed by the steric and electronic properties of the auxiliary.

A representative, though not specific to this compound, diastereoselective synthesis of substituted pyrrolidines has been achieved through multicomponent reactions. nih.gov In such a reaction, an optically active starting material can act as a chiral auxiliary to guide the formation of new stereocenters. nih.gov For instance, a reaction involving a chiral dihydrofuran, an imino ester, and a nucleophile can lead to highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov The stereochemistry of the newly formed chiral centers is dictated by the existing stereocenter of the chiral starting material. nih.gov

The choice of the chiral auxiliary is critical and can influence both the yield and the diastereoselectivity of the reaction. Common chiral auxiliaries for the synthesis of chiral amines and their derivatives include those based on phenylglycinol or other chiral amino alcohols. nih.gov These auxiliaries can be used to direct the diastereoselective addition of nucleophiles to imines or their precursors, which is a key step in the formation of substituted pyrrolidines. nih.gov

Table 1: Illustrative Examples of Chiral Auxiliary Approaches in Pyrrolidine Synthesis This table presents generalized data based on methodologies for substituted pyrrolidines, as specific data for this compound is not readily available.

Chiral Auxiliary Reaction Type Diastereomeric Ratio (d.r.) Yield (%) Reference
(R)-Phenylglycinol Addition of Grignard reagent to chiral imine >95:5 70-85 nih.gov
Evans Auxiliary Alkylation of N-acyloxazolidinone >98:2 80-95 N/A
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Alkylation of SAMP hydrazone >95:5 75-90 N/A

Enantioselective Hydrogenation Strategies

Enantioselective hydrogenation is a highly efficient method for the synthesis of chiral compounds, offering high enantioselectivities and atom economy. acs.org This technique typically involves the use of a chiral metal catalyst to hydrogenate a prochiral unsaturated substrate. For the synthesis of this compound, this strategy could be applied to the hydrogenation of a corresponding 3-(oxan-4-yl)-pyrroline or a related unsaturated precursor.

The key to successful enantioselective hydrogenation lies in the design of the chiral ligand that coordinates to the metal center (commonly rhodium, ruthenium, or iridium). researchgate.net The chirality of the ligand is transferred to the product during the hydrogenation step. While direct enantioselective hydrogenation of a 3-(oxan-4-yl)-pyrroline to this compound has not been specifically detailed in readily available literature, the principle can be illustrated by the hydrogenation of substituted pyrroles and other N-heterocycles. acs.org

For example, highly enantioselective partial hydrogenation of simple 2,5-disubstituted pyrroles to chiral 2,5-disubstituted 1-pyrrolines has been achieved using a palladium catalyst in the presence of a Brønsted acid activator. acs.org This demonstrates that the pyrrole (B145914) ring system is amenable to enantioselective hydrogenation. A similar strategy could potentially be adapted for a 3-substituted pyrroline (B1223166) precursor.

Another approach could involve the asymmetric hydrogenation of a tetrahydropyridine (B1245486) derivative which could then be converted to the desired pyrrolidine. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 2: Representative Examples of Enantioselective Hydrogenation for Pyrrolidine and Pyrroline Synthesis This table presents generalized data based on methodologies for related heterocyclic systems, as specific data for this compound is not readily available.

Substrate Catalyst/Ligand Enantiomeric Excess (ee) (%) Yield (%) Reference
2,5-Disubstituted Pyrrole Pd(TFA)₂ / (S)-Trip up to 92 70-88 acs.org
N-Boc-2-phenyl-3-pyrroline Rh(COD)₂BF₄ / (R,R)-Me-BPE >99 >95 N/A
3-Substituted 2,5-dihydropyrrole Ir/BiphPHOX up to 99 85-99 acs.org

Process Optimization and Scalability Considerations for this compound Synthesis

The transition of a synthetic route from a laboratory scale to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and economic viability. mt.com For the synthesis of this compound, process optimization and scalability would be critical for its potential application in pharmaceutical development.

Key considerations for process optimization include:

Reagent and Solvent Selection: The choice of reagents and solvents should prioritize safety, environmental impact, and cost. For large-scale synthesis, toxic or highly flammable reagents and solvents are generally avoided.

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized to maximize yield and minimize the formation of byproducts. The use of in-situ reaction monitoring techniques, such as Process Analytical Technology (PAT), can provide real-time data to ensure process control and reproducibility. mt.com

Purification Methods: The purification strategy should be efficient and scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and higher throughput.

Process Safety: A thorough understanding of the reaction thermodynamics and potential hazards is essential. Reaction calorimetry can be used to assess the heat generated during the reaction and ensure that it can be effectively managed on a larger scale. mt.com

A practical and scalable synthesis of a complex dipeptide mimetic containing a pyrrolidine ring highlights some of these considerations. nih.gov The synthesis involved a multi-step sequence, and for it to be scalable, each step had to be robust and high-yielding. nih.gov The choice of protecting groups was found to be crucial for the reactivity of the pyrrolidine derivatives. nih.gov Furthermore, the final purification of the diastereomers was achieved by chromatography, which, while effective, can be a bottleneck in large-scale production. nih.gov

Table 3: Key Parameters for Process Optimization and Scalability

Parameter Laboratory Scale Pilot/Industrial Scale
Batch Size mg to g kg to tons
Reagent Cost Less critical Highly critical
Solvent Volume Often high dilution Minimized for efficiency and waste reduction
Purification Chromatography often used Crystallization, distillation, extraction preferred
Safety Assessment Basic hazard awareness Detailed thermal hazard analysis (e.g., calorimetry)
Process Control Manual or semi-automated Fully automated with PAT

Chemical Transformations and Derivatization of 3 Oxan 4 Yl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 3-(Oxan-4-yl)pyrrolidine is a secondary amine, which confers basicity and nucleophilicity to the molecule. acs.orgwikipedia.org This nitrogen is a primary site for chemical modifications, allowing for the synthesis of a diverse range of derivatives. Its reactivity is typical of other cyclic secondary amines. wikipedia.org

The nucleophilic nitrogen of the pyrrolidine ring can be readily functionalized through alkylation and acylation reactions.

Alkylation: N-alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or equivalents. These reactions typically proceed via an SN2 mechanism. The choice of base, such as potassium carbonate, and solvent, like dimethylformamide (DMF), can influence the reaction's efficiency. fabad.org.trresearchgate.net For instance, the substitution of the mobile hydrogen atom on the pyrrolidine nitrogen with an alkyl group eliminates the possibility of tautomerism that can be observed in some heterocyclic systems. fabad.org.tr

Acylation: N-acylation occurs when the pyrrolidine nitrogen attacks an acylating agent, such as an acid chloride or an acid anhydride. This reaction leads to the formation of a stable amide linkage. These reactions are fundamental in peptide synthesis and the creation of various functionalized molecules.

The table below summarizes typical reagents and expected products for these transformations.

TransformationReagent ClassExample ReagentExpected Product Structure
N-AlkylationAlkyl HalideBenzyl Bromide (BnBr)1-Benzyl-3-(oxan-4-yl)pyrrolidine
N-AcylationAcid ChlorideAcetyl Chloride (AcCl)1-(3-(Oxan-4-yl)pyrrolidin-1-yl)ethan-1-one
N-AcylationAcid AnhydrideAcetic Anhydride (Ac₂O)1-(3-(Oxan-4-yl)pyrrolidin-1-yl)ethan-1-one

The secondary amine of the pyrrolidine ring is a key functional group for amide bond formation, a cornerstone of medicinal chemistry and materials science. researchgate.net This transformation is typically achieved by coupling the amine with a carboxylic acid. The fundamental principle involves the activation of the carboxylic acid to make it more electrophilic, followed by nucleophilic attack from the pyrrolidine nitrogen. researchgate.net

A wide array of coupling reagents has been developed to facilitate this process under mild conditions, minimizing side reactions and preserving stereochemistry when applicable. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium salts such as PyBOP and HATU. researchgate.net These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine.

This methodology allows for the covalent attachment of this compound to a vast range of molecular scaffolds, from simple organic acids to complex biomolecules like peptides, providing a versatile handle for functionalization. nih.gov

The general scheme for amide bond formation is presented below:

R-COOH + this compound + Coupling Agent → R-C(=O)N(C₄H₇)-CH(CH₂)₂O(CH₂)₂

The pyrrolidine nitrogen can undergo further alkylation to form a quaternary ammonium salt. This reaction, often referred to as quaternization, involves the treatment of the parent amine with an excess of an alkylating agent. The resulting quaternary ammonium cation is permanently charged, regardless of the solution's pH.

These salts have distinct physical and chemical properties compared to their parent amines, including often higher melting points and increased water solubility. Quaternary ammonium salts derived from pyrrolidine have applications in various fields. The formation of these salts involves an SN2 reaction where the tertiary amine, formed after the first alkylation, attacks another molecule of the alkyl halide.

Starting MaterialReagentProduct Name
1-Alkyl-3-(oxan-4-yl)pyrrolidineAlkyl Halide (e.g., CH₃I)1,1-Dialkyl-3-(oxan-4-yl)pyrrolidinium Halide

Reactivity of the Oxane Ring System

The oxane, or tetrahydropyran (B127337) (THP), ring is a saturated six-membered cyclic ether. wikipedia.org Unlike strained three- or four-membered rings (e.g., epoxides, oxetanes), the oxane ring is conformationally stable and generally resistant to chemical cleavage. acs.org

The oxane ring is characterized by its low ring strain, which makes it chemically robust and not prone to ring-opening reactions under most standard synthetic conditions. acs.org Cleavage of the C-O bonds within the ether linkage requires harsh conditions or the use of specific and powerful reagents.

For example, certain radical-based methods using reagents like samarium(II) iodide (SmI₂) have been shown to promote the ring-opening of some substituted tetrahydropyrans, but this is not a general transformation and is highly dependent on the substrate's structure. acs.orgacs.org Similarly, specific catalytic systems, such as those involving boryl triflates, have been reported to induce the cleavage of tetrahydrofuran (a five-membered analogue), but such reactivity is not broadly applicable to the more stable oxane ring. rsc.org Therefore, for this compound, the oxane ring is expected to remain intact during most chemical transformations targeting the pyrrolidine nitrogen.

A more common and predictable strategy for obtaining functionalized oxane rings is to construct the ring with the desired substituents already in place. A multitude of synthetic methods have been developed for the stereoselective synthesis of highly substituted tetrahydropyrans. york.ac.ukorganic-chemistry.orgrsc.org These strategies are frequently employed in the total synthesis of natural products containing the THP motif. rsc.orgbohrium.com

Common methods for constructing functionalized oxane rings include:

Prins Cyclization: An acid-catalyzed reaction between an aldehyde and a homoallylic alcohol. organic-chemistry.org

Intramolecular Hydroalkoxylation: The addition of an alcohol moiety across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals like gold or copper. organic-chemistry.orgorganic-chemistry.org

Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and an aldehyde to form a dihydropyran, which can then be hydrogenated.

Michael Additions: Intramolecular conjugate addition of an oxygen nucleophile to an α,β-unsaturated ketone or ester. bohrium.com

For this compound, introducing functionality onto the oxane ring would likely involve a multi-step synthesis starting from precursors that already contain the desired functional groups, rather than a direct modification of the parent structure.

Regioselective and Stereoselective Functionalization Strategies

The functionalization of the this compound core can be directed to specific positions on either the pyrrolidine or the oxane ring, with control over the stereochemical outcome being a critical aspect of synthetic design. Strategies often involve the use of protecting groups and stereodirecting auxiliaries to achieve the desired selectivity.

While specific examples detailing the regioselective and stereoselective functionalization of the parent this compound are not extensively documented in the provided search results, general principles of pyrrolidine chemistry can be applied. For instance, the nitrogen atom of the pyrrolidine ring is a primary site for functionalization. N-alkylation, N-acylation, and N-arylation are common transformations that can be achieved under standard conditions. The stereochemistry at the C3 position of the pyrrolidine ring, where the oxane moiety is attached, can influence the reactivity and selectivity of subsequent reactions on the pyrrolidine ring.

Stereoselective methods for the synthesis of substituted pyrrolidines often begin with chiral precursors such as proline or 4-hydroxyproline. nih.govmdpi.com These methods can be adapted to introduce substituents with specific stereochemistry relative to the oxane group. One common approach is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, where the stereochemistry of the final product is influenced by the orientation of the substituents on the dipolarophile. nih.gov For pre-existing pyrrolidine rings, functionalization can be guided by existing stereocenters. mdpi.com

The following table summarizes general strategies applicable to the stereoselective functionalization of pyrrolidine rings, which could be adapted for this compound.

StrategyDescriptionPotential Outcome for this compound
Use of Chiral Precursors Starting from enantiomerically pure building blocks like proline or 4-hydroxyproline to construct the pyrrolidine ring. nih.govmdpi.comSynthesis of specific enantiomers of this compound derivatives.
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring, with stereocontrol exerted by the reactants. nih.govControl over the relative stereochemistry of substituents on the pyrrolidine ring.
Auxiliary-Controlled Reactions Attachment of a chiral auxiliary to the pyrrolidine nitrogen to direct the stereoselective introduction of new functional groups.Introduction of substituents at C2, C4, or C5 with high diastereoselectivity.
Substrate-Controlled Reactions The existing stereocenter at C3 of this compound can direct the approach of reagents to other positions on the ring.Diastereoselective functionalization of the pyrrolidine ring.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Core

The this compound moiety is an attractive building block for the construction of more complex molecular architectures, including conjugates and hybrid molecules. These larger molecules often combine the physicochemical properties of the this compound core with other pharmacophores or functional units to achieve enhanced or novel biological activities.

The synthesis of such molecules typically involves the coupling of a functionalized this compound derivative with another molecular entity. The pyrrolidine nitrogen is a common attachment point for conjugation. For example, amide bond formation between an N-unsubstituted or N-carboxy-functionalized this compound and an amine or carboxylic acid, respectively, is a straightforward method for creating conjugates.

Research in the broader field of pyrrolidine chemistry has demonstrated the successful synthesis of hybrid molecules with various biological targets. For instance, pyrrolidine-based hybrids bearing indole, thiourea, and vinyl sulfone pharmacophores have been designed as dual inhibitors of human carbonic anhydrase and acetylcholinesterase. nih.gov Similarly, hybrid compounds of 1,3,4-oxadiazole and pyrrolidine have been synthesized and evaluated for their antimicrobial properties. nih.gov These examples highlight the potential of incorporating the this compound core into similar hybrid structures.

The following table provides examples of hybrid molecule synthesis strategies involving pyrrolidine derivatives, which could be applied to this compound.

Hybrid Molecule TypeSynthetic StrategyPotential Application
Peptide Conjugates Amide coupling of N-functionalized this compound with amino acids or peptides.Development of novel peptidomimetics with improved stability or cell permeability.
Heterocyclic Hybrids Coupling of this compound with other heterocyclic systems (e.g., oxadiazoles, indoles) via linker moieties. nih.govnih.govCreation of multi-target agents for complex diseases.
Drug Conjugates Covalent attachment of this compound to an existing drug molecule.Modification of pharmacokinetic or pharmacodynamic properties of the parent drug.
Fluorescent Probes Conjugation of this compound to a fluorophore.Development of tools for biological imaging and diagnostics.

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(Oxan-4-yl)pyrrolidine in solution. Both ¹H and ¹³C NMR are utilized to map the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrolidine (B122466) and oxane rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Pyrrolidine Ring Protons: The protons on the carbons adjacent to the nitrogen atom (C2 and C5) are expected to resonate in the downfield region, typically between δ 2.5 and 3.5 ppm. The remaining protons on the pyrrolidine ring (C3 and C4) would likely appear at higher field, between δ 1.5 and 2.5 ppm. The proton at the C3 position, being a methine proton, will show a characteristic multiplicity depending on the coupling with its neighbors.

Oxane Ring Protons: The protons on the carbons adjacent to the oxygen atom (C2' and C6') are deshielded and would appear in the δ 3.0 to 4.0 ppm range. The remaining protons on the oxane ring (C3', C4', and C5') would be found in the more shielded region of δ 1.2 to 2.0 ppm.

N-H Proton: The proton attached to the nitrogen atom of the pyrrolidine ring is expected to show a broad signal that can appear over a wide range of chemical shifts, often between δ 1.0 and 4.0 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Pyrrolidine Ring Carbons: The carbons directly bonded to the nitrogen (C2 and C5) are expected to have chemical shifts in the range of δ 45 to 60 ppm. The other carbons of the pyrrolidine ring (C3 and C4) would resonate at a higher field, typically between δ 25 and 40 ppm.

Oxane Ring Carbons: The carbons adjacent to the oxygen atom (C2' and C6') will be the most downfield, with expected chemical shifts in the range of δ 60 to 75 ppm. The remaining carbons of the oxane ring (C3', C4', and C5') are anticipated to appear between δ 20 and 40 ppm.

A summary of the expected NMR chemical shifts is presented in the table below.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyrrolidine N-H1.0 - 4.0 (broad)-
Pyrrolidine C2-H, C5-H2.5 - 3.545 - 60
Pyrrolidine C3-H1.5 - 2.525 - 40
Pyrrolidine C4-H1.5 - 2.525 - 40
Oxane C2'-H, C6'-H3.0 - 4.060 - 75
Oxane C3'-H, C5'-H1.2 - 2.020 - 40
Oxane C4'-H1.2 - 2.020 - 40

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₇NO), the expected monoisotopic mass is approximately 155.1310 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 155. The fragmentation of this molecular ion would likely involve the cleavage of the C-C bond connecting the two rings, as well as fragmentation within each ring system. Common fragmentation patterns for amines and ethers would be expected.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway. This could lead to the loss of alkyl radicals from the rings.

Ring Opening: The pyrrolidine and oxane rings may undergo ring-opening fragmentation, leading to a series of characteristic smaller ions.

Loss of Small Molecules: The loss of small, stable neutral molecules such as water (H₂O) or ethylene (C₂H₄) from the molecular ion or subsequent fragment ions can also be anticipated.

The predicted collision cross-section data for various adducts of this compound can provide further structural insights, particularly in ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺156.1383135.7
[M+Na]⁺178.1202138.8
[M+K]⁺194.0942137.9
[M+NH₄]⁺173.1648154.3
[M-H]⁻154.1237138.7
[M+HCOO]⁻200.1292151.7
[M+CH₃COO]⁻214.1449147.0

Data is based on predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-O bonds.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the pyrrolidine ring. This band may be broad due to hydrogen bonding.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are anticipated due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic pyrrolidine and oxane rings.

C-O Stretch: A strong and characteristic absorption band is expected in the region of 1050-1150 cm⁻¹ due to the C-O-C stretching vibration of the ether linkage within the oxane ring.

N-H Bend: A bending vibration for the N-H bond may be observed in the region of 1590-1650 cm⁻¹.

C-H Bend: Bending vibrations for the CH₂ groups will likely appear in the 1400-1480 cm⁻¹ region.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
N-HStretch3300 - 3500
C-H (sp³)Stretch2850 - 3000
C-O-C (Ether)Stretch1050 - 1150
N-HBend1590 - 1650
C-HBend1400 - 1480

X-ray Crystallography for Solid-State Structural Determination

In cases where a suitable single crystal of this compound or a salt thereof can be grown, X-ray crystallography provides the most definitive three-dimensional structural information in the solid state. This technique can precisely determine bond lengths, bond angles, and the conformation of the pyrrolidine and oxane rings. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing. While no public crystallographic data for this compound is currently available, analysis of related heterocyclic structures suggests that the pyrrolidine ring may adopt an envelope or twisted conformation, while the oxane ring would likely exist in a chair conformation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.

Gas Chromatography (GC): Given the likely volatility of the compound, GC can be an effective method for purity analysis. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities. The choice of the column (polar or non-polar) would depend on the polarity of the compound and potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity determination. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an amine modifier to improve peak shape, would be a suitable starting point. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. A silica gel plate with a mobile phase of varying polarity (e.g., a mixture of dichloromethane and methanol) would likely provide good separation. Visualization can be achieved using a variety of staining agents, such as potassium permanganate or ninhydrin, which reacts with the secondary amine.

Computational Chemistry and Molecular Modeling of 3 Oxan 4 Yl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. inovatus.es These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. nih.govnih.gov For 3-(Oxan-4-yl)pyrrolidine, DFT calculations can be employed to determine a wide range of molecular properties. The theory is used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

A key application of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. ijcce.ac.irtci-thaijo.org DFT calculations would also yield other electronic descriptors such as ionization potential, electron affinity, and electronegativity, which are vital for predicting the compound's behavior in chemical reactions. ijcce.ac.ir

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT This table is illustrative and provides expected parameters from a DFT analysis.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)7.7 eVIndicator of chemical stability and reactivity
Dipole Moment2.1 DMeasure of molecular polarity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity-1.2 eVEnergy released upon gaining an electron

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. researchgate.net

For this compound, an MEP map would reveal specific regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, such regions would be expected around the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the oxane ring, due to the presence of lone pairs of electrons. researchgate.netresearchgate.net

Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the pyrrolidine nitrogen. researchgate.net

By analyzing the MEP map, chemists can predict how the molecule will interact with other molecules, including biological receptors, and identify the sites most likely to be involved in hydrogen bonding and other non-covalent interactions. chemrxiv.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its biological activity. Conformational analysis and molecular dynamics simulations are powerful techniques for exploring the spatial arrangements and movements of this compound.

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. nih.govnih.gov The specific puckering can be influenced by substituents on the ring. nih.govnih.gov Similarly, the oxane ring adopts chair, boat, and twist-boat conformations. A thorough conformational analysis, often performed using quantum mechanics or molecular mechanics methods, is necessary to identify the lowest energy (most stable) conformers of this compound and the energy barriers between them. researchgate.net Understanding the preferred conformation is essential as it dictates the shape of the molecule that will be presented to a biological target. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.commdpi.com In an MD simulation, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules), and the movements of all atoms are calculated over a specific period. nih.gov This allows researchers to observe conformational changes, the flexibility of different parts of the molecule, and its interactions with the surrounding solvent. For this compound, MD simulations could reveal how the two heterocyclic rings move relative to each other and identify the most persistent conformations in an aqueous solution. scispace.com

Ligand-Based and Structure-Based Drug Design Methodologies for Derivatives

The this compound scaffold can be used as a starting point for designing novel therapeutic agents. Both ligand-based and structure-based drug design methods are employed to develop derivatives with improved affinity and selectivity for a specific biological target. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. nih.gov

In the case of this compound derivatives, docking studies would be performed against the three-dimensional structure of a target protein. For instance, the pyrrolidine scaffold is a known component of inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov A docking simulation would place a derivative into the active site of the DPP-IV enzyme and calculate a "docking score," which estimates the binding affinity. nih.gov The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. uran.ua This information is invaluable for designing modifications to the scaffold to enhance these interactions and improve potency. thesciencein.orgresearchgate.net

Table 2: Example Molecular Docking Results for Pyrrolidine Derivatives against DPP-IV This table presents representative data from a study on similar compounds to illustrate the output of docking studies. nih.gov

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative 1-8.5Glu205, Tyr662Hydrogen Bond
Derivative 2-9.2Arg125, Ser630Hydrogen Bond, Pi-Pi Stacking
Derivative 3-7.9Tyr547, Phe357Hydrophobic Interaction
Vildagliptin (Standard)-6.5Ser630, Tyr662Hydrogen Bond

Pharmacophore modeling is a ligand-based drug design approach used when the 3D structure of the target is unknown or when researchers want to identify compounds with similar biological activity but different chemical scaffolds. nih.govresearchgate.net A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. nih.govresearchgate.net

For a series of active derivatives of this compound, a pharmacophore model could be generated by aligning the molecules and identifying the common features responsible for their activity. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases. mdpi.com The screening process rapidly filters millions of compounds to identify those that match the pharmacophore model. nih.gov These "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually synthesized and tested experimentally, accelerating the discovery of novel drug candidates. mdpi.com

Table 3: Example of a Pharmacophore Model for DPP-IV Inhibitors Based on features common to known pyrrolidine-based inhibitors. nih.gov

FeatureDescriptionRequired for Activity
Hydrogen Bond Acceptor (A)Typically a carbonyl or nitrogen atomYes
Hydrogen Bond Donor (D)Amine or hydroxyl groupYes
Hydrophobic Group (H)An aliphatic or aromatic ringYes
Positive Ionizable (P)A basic nitrogen atomOptional
Exclusion VolumeRegions of space occupied by the receptorDefines forbidden areas

Biological Evaluation of 3 Oxan 4 Yl Pyrrolidine and Its Derivatives

Antimicrobial Activity in In Vitro Assays

The antimicrobial potential of pyrrolidine (B122466) derivatives has been a subject of significant research, revealing a broad spectrum of activity against various bacterial strains. These studies are crucial in the search for new therapeutic agents to combat the growing challenge of antibiotic resistance.

Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Derivatives of the pyrrolidine scaffold have demonstrated notable efficacy against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. For instance, certain thiazole-based pyrrolidine derivatives have been shown to inhibit the growth of S. aureus. biointerfaceresearch.com One particular compound, a 4-F-phenyl derivative, was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com In agar well diffusion studies, this compound exhibited a significant zone of inhibition against S. aureus. biointerfaceresearch.com

Furthermore, novel spiropyrrolidines linked with thiochroman-4-one or chroman-4-one moieties have been evaluated for their antibacterial activity against a range of Gram-positive bacteria, including multiple strains of S. aureus. mdpi.com These compounds displayed varied levels of activity, with some showing promising minimum inhibitory concentrations (MICs). mdpi.com The emergence of drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) underscores the urgency for developing new therapeutic agents, and spiropyrrolidine derivatives are being explored for this purpose. mdpi.com

Additionally, studies on pyrrolidine-3-carbonitrile derivatives have identified compounds with high activity against Staphylococcus aureus, with one derivative showing a 32 mm inhibition zone in antimicrobial tests. ekb.eg The structural diversity of pyrrolidine derivatives allows for the development of compounds with potent antibacterial properties against resilient Gram-positive strains.

Table 1: In Vitro Antibacterial Activity of Selected Pyrrolidine Derivatives against Staphylococcus aureus
Derivative ClassSpecific CompoundActivity MeasurementResultSource
Thiazole-based pyrrolidine4-F-phenyl derivative (11)Zone of Inhibition (400 µg)30.53 ± 0.42 mm biointerfaceresearch.com
Pyrrolidine-3-carbonitrileCompound 6dZone of Inhibition32 mm ekb.eg
SpiropyrrolidineNot specifiedMIC Range64 to 250 µg/mL mdpi.com

Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The activity of pyrrolidine derivatives extends to Gram-negative bacteria, although the efficacy can be more varied compared to Gram-positive strains. The structural differences in the cell walls of Gram-negative bacteria, such as the presence of an outer membrane, often present a greater challenge for antimicrobial compounds. biointerfaceresearch.com

Some thiazole-based pyrrolidine derivatives that were active against S. aureus did not show a zone of inhibition against Escherichia coli. biointerfaceresearch.com However, other classes of pyrrolidine derivatives have demonstrated significant promise. For example, a pyrrolidine-3-carbonitrile derivative was found to be highly active against E. coli, producing a 20 mm inhibition zone. ekb.eg This level of activity is comparable to some reference antibiotics, highlighting the potential of this scaffold in combating Gram-negative infections. ekb.eg

Research into spiropyrrolidines tethered with thiochroman-4-one or chroman-4-one also included testing against E. coli. mdpi.com These studies contribute to a broader understanding of the structure-activity relationships that govern the efficacy of pyrrolidine derivatives against these more resistant bacterial forms.

Table 2: In Vitro Antibacterial Activity of Selected Pyrrolidine Derivatives against Escherichia coli
Derivative ClassSpecific CompoundActivity MeasurementResultSource
Thiazole-based pyrrolidineCompound 11Zone of InhibitionNo inhibition observed biointerfaceresearch.com
Pyrrolidine-3-carbonitrileCompound 7cZone of Inhibition20 mm ekb.eg
SpiropyrrolidineNot specifiedMIC Range64 to >256 µg/mL mdpi.com

Synergy Studies with Established Antimicrobials

The investigation of synergistic effects between novel antimicrobial candidates and existing antibiotics is a critical strategy to enhance therapeutic efficacy and overcome resistance. While specific synergy studies for 3-(Oxan-4-yl)pyrrolidine are not available, research on related heterocyclic compounds provides a basis for potential future investigations. The goal of such studies is to identify combinations where the compounds work together to produce an effect greater than the sum of their individual effects, potentially lowering the required dosage of each drug and reducing the likelihood of resistance development.

Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The mechanisms through which pyrrolidine derivatives exert their antimicrobial effects are a key area of research. For some derivatives, the proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, certain 1,2,4-oxadiazole pyrrolidine derivatives have been suggested to act by inhibiting DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. semanticscholar.org

Another proposed mechanism of action for some antimicrobial agents is the disruption of the bacterial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. The diverse structures of pyrrolidine derivatives allow for various modes of interaction with bacterial cells, and further research is needed to elucidate the specific mechanisms for different subclasses of these compounds.

Antineoplastic Activity in Cellular Models

In addition to their antimicrobial properties, various pyrrolidine derivatives have been evaluated for their potential as anticancer agents. These investigations often involve in vitro cytotoxicity assays against a panel of human cancer cell lines.

Cytotoxicity against Various Cancer Cell Lines (in vitro)

The cytotoxic effects of novel pyrrolidine derivatives have been tested against a range of human cancer cell lines, including those from hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical carcinoma (HeLa). nih.gov For example, a series of hybrid compounds incorporating isatin and pyrrolo[2,3-d]pyrimidine scaffolds were synthesized and evaluated for their antiproliferative activity, with results expressed as IC50 values. nih.gov

Thiazole-based pyrrolidine derivatives have also been synthesized and subjected to cytotoxicity studies using L929 cells to assess their toxic effects on healthy cells, which is a crucial step in the development of selective anticancer agents. biointerfaceresearch.com The goal is to identify compounds that are highly toxic to cancer cells while exhibiting minimal toxicity to normal cells. Some of these derivatives have shown selective inhibition of Gram-positive bacteria with low toxicity, suggesting a favorable therapeutic window. biointerfaceresearch.com

Furthermore, 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the broad range of structural modifications being explored within the pyrrolidine class for antineoplastic purposes. mdpi.com

Table 3: Cytotoxicity of Selected Pyrrolidine Derivatives against Human Cancer Cell Lines
Derivative ClassCancer Cell Line(s)Activity MeasurementReference CompoundSource
Isatin-pyrrolo[2,3-d]pyrimidine hybridsHepG2, MCF-7, MDA-MB-231, HeLaIC50 (µM)Doxorubicin nih.gov
Thiazole-based pyrrolidinesL929 (non-cancerous fibroblast)Cell ViabilityNot specified biointerfaceresearch.com
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazidesVariousNot specifiedNot specified mdpi.com

Investigations into Cellular Pathways Affected (e.g., KRAS G12C inhibition)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signaling, acting as a molecular switch that regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state; mutations often lock the protein in the active form, leading to uncontrolled cell growth.

The discovery of a druggable allosteric pocket, the switch-II pocket, present only in the inactive GDP-bound state of the KRAS G12C mutant, has spurred the development of targeted covalent inhibitors. While research on this compound itself in this context is not prominent, the broader class of pyrrolidine-containing derivatives has been explored for targeting KRAS and its downstream signaling pathways.

Activated KRAS triggers several critical downstream pathways, including the RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, both of which are central to cancer progression. Research has shown that inhibiting these downstream effectors is a viable strategy to counter the effects of KRAS mutations. The pyrrolidine scaffold is a key component in molecules designed to interfere with these pathways. For instance, derivatives containing this moiety have been investigated as inhibitors of phosphatidylinositol-3-kinase (PI3K), a key enzyme in one of the primary signaling cascades activated by KRAS.

Enzyme and Receptor Interaction Studies (in vitro)

The versatility of the pyrrolidine scaffold allows for its incorporation into a wide array of derivatives designed to interact with specific enzymes and receptors. In vitro studies are essential for characterizing the potency and selectivity of these interactions.

Derivatives of pyrrolidine have demonstrated inhibitory activity against a diverse range of enzymes critical to various pathological conditions.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial agents. A series of 1,2,4-oxadiazole/pyrrolidine hybrids were designed and found to have mid-nanomolar inhibitory activities against E. coli DNA gyrase and topoisomerase IV. Notably, some of these compounds showed inhibitory values ranging from 120 nM to 270 nM against E. coli DNA gyrase, comparable to the reference compound novobiocin.

Dipeptidyl Peptidase-IV (DPP-IV): This enzyme degrades incretin hormones, which are important for regulating blood glucose levels, making it a key target for type 2 diabetes treatment. Pyrrolidine derivatives have been extensively studied as DPP-IV inhibitors. In one study, a 2-benzylpyrrolidine derivative showed an IC50 value of 0.3 ± 0.03 µM. oatext.com Another series of novel pyrrolidine sulfonamide derivatives were synthesized, with one compound featuring a 4-trifluorophenyl substitution exhibiting significant inhibition against the DPP-IV enzyme with an IC50 of 11.32 ± 1.59 μM. frontiersin.org

Androgen Receptor (AR): The AR is a crucial target in the treatment of prostate cancer. Pyrrolidine-containing compounds have been developed as selective androgen receptor modulators (SARMs). Certain 2,3-disubstituted pyrrolidine derivatives have been shown to retain potent AR agonistic activity while demonstrating good metabolic stability and bioavailability in preclinical studies. nih.gov

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by integrating the viral DNA into the host genome. A solid-phase synthesis approach was used to create a library of pyrrolidinedione amides, which were then screened for HIV-1 integrase activity, leading to the identification of novel inhibitors. nih.gov

Cyclooxygenase-1/Cyclooxygenase-2 (COX-1/COX-2): These enzymes are involved in the inflammatory pathway and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrrolidine derivatives have been synthesized and evaluated for their effects on these enzymes through computational docking studies and in vivo anti-inflammatory and analgesic activity screening. nih.gov

Enzyme TargetPyrrolidine Derivative ClassKey Finding (IC50)Reference
DPP-IV2-Benzylpyrrolidine Derivative0.3 ± 0.03 µM oatext.com
DPP-IVPyrrolidine Sulfonamide11.32 ± 1.59 μM frontiersin.org
DNA Gyrase (E. coli)1,2,4-Oxadiazole/Pyrrolidine Hybrid120 nM - 270 nM

The ability of pyrrolidine derivatives to adopt specific three-dimensional conformations makes them ideal candidates for modulating receptor activity, from agonism to antagonism.

Progesterone Receptor: A class of pyrrolidine derivatives was identified as potent progesterone receptor partial agonists. To address liabilities such as hERG blockade, the basic pyrrolidine amine was converted to sulfonamides, carbamates, or amides, and these non-basic derivatives were evaluated for their degree of partial agonism. nih.gov

Chemokine Receptor (CXCR4): The CXCR4 receptor is implicated in HIV infection, inflammation, and cancer metastasis. A series of (S)-pyrrolidine derivatives were developed as CXCR4 antagonists. One compound demonstrated excellent binding affinity to the CXCR4 receptor with an IC50 of 79 nM. nih.gov

Serotonin Receptors (5-HT2): 3-Pyrrolidine-indole derivatives have been investigated as selective modulators of 5-HT2 receptors, which are targets for treatments of various mental health disorders. These compounds are designed to act as agonists or partial agonists at brain serotonin 5-HT2A receptors. nih.gov

Estrogen Receptor α (ERα): The stereochemistry of the pyrrolidine ring has been shown to be critical for activity at the estrogen receptor. Research has demonstrated that a 3-R-methylpyrrolidine promotes a pure ERα antagonist profile, which is significant for the treatment of breast cancer. nih.gov

Biological Activity in Animal Models (in vivo studies, excluding human clinical data)

In vivo studies in animal models are crucial for assessing the therapeutic potential and pharmacokinetic properties of new chemical entities before they can be considered for human trials.

Several classes of pyrrolidine derivatives have been evaluated for their pain-relieving (antinociceptive) effects in established mouse models of pain.

Pyrrolidine-2,5-dione Derivatives: A study of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, previously identified for their anticonvulsant activity, assessed their analgesic effects. In the formalin-induced tonic pain model, three of the four tested compounds demonstrated a significant antinociceptive effect. These compounds also showed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. Importantly, the most active compound did not produce sedative effects at its active dose.

Pyrrolo[3,4-d]pyridazinone Derivatives: Newly synthesized 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were investigated in the tail-flick and formalin tests in rodents. Pretreatment with these compounds increased the latency time in the tail-flick test (a measure of central analgesic effect) and decreased licking time in both the early (neurogenic) and late (inflammatory) phases of the formalin test. The results indicated a dose-dependent antinociceptive response in both pain models.

Derivative ClassAnimal ModelPain TestObserved EffectReference
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dioneMouseFormalin TestSignificant antinociceptive effect
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dioneMouseOxaliplatin-induced neuropathyAntiallodynic properties
1,3,4-Oxadiazole of Pyrrolo[3,4-d]pyridazinoneRodentTail-Flick TestIncreased latency time (dose-dependent)
1,3,4-Oxadiazole of Pyrrolo[3,4-d]pyridazinoneRodentFormalin TestDecreased licking time in early and late phases

The pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its potential as a drug. The pyrrolidine scaffold is often modified to optimize these properties.

Metabolic Stability and Bioavailability: In the development of pyrrolidine-based selective androgen receptor modulators, specific derivatives were found to have low lipophilicity (cLogP < 3), improved metabolic stability, and good oral bioavailability. For example, 2-chlorobenzonitrile and 3-fluoro-2-methylbenzonitrile pyrrolidine derivatives showed bioavailability values of 53.4% and 46.3%, respectively, in rats. nih.gov

Structure Activity Relationship Sar Investigations of 3 Oxan 4 Yl Pyrrolidine Derivatives

Influence of Substituent Variations on Biological Potency

The biological potency of 3-(Oxan-4-yl)pyrrolidine derivatives can be significantly modulated by the nature and position of various substituents. Research into related pyrrolidine-based muscarinic antagonists has shown that modifications at the pyrrolidine (B122466) nitrogen are a key determinant of activity. Generally, the introduction of specific alkyl or aryl groups can enhance binding affinity to target receptors.

For instance, in a series of N-substituted pyrrolidine analogs, the size and nature of the substituent on the nitrogen atom have been shown to be critical for potency at muscarinic receptors. While direct SAR tables for this compound are not extensively published in publicly accessible literature, analogous series of pyrrolidine derivatives have demonstrated that small alkyl groups on the nitrogen can be well-tolerated, and in some cases, lead to potent antagonism.

The table below illustrates hypothetical SAR trends based on general knowledge of muscarinic antagonists, as specific data for this compound derivatives are not available.

Compound N-Substituent (R) Hypothetical M1 Receptor Affinity (Ki, nM)
1-HLow
2-CH3Moderate
3-CH2CH3Moderate-High
4-CH(CH3)2High
5-CyclopropylHigh
6-BenzylVariable

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this compound derivatives.

Stereochemical Effects on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. For this compound derivatives, which possess at least one stereocenter at the 3-position of the pyrrolidine ring, the spatial arrangement of the oxanyl group is critical for optimal receptor binding.

Studies on other chiral pyrrolidine-based ligands have consistently shown that one enantiomer is often significantly more active than the other. mdpi.com This stereoselectivity arises from the three-dimensional nature of the receptor's binding pocket, which preferentially accommodates a specific stereoisomer. The relative orientation of the pyrrolidine ring and the oxane moiety, as well as any substituents, dictates the ability of the molecule to form key interactions with amino acid residues in the binding site. For example, the (R)- or (S)-configuration at the point of attachment of the oxane ring can lead to vastly different biological activities and selectivities for different receptor subtypes.

Conformational Flexibility and Rigidity in Structure-Activity Relationships

The conformational flexibility of the pyrrolidine and oxane rings is another crucial factor in the SAR of this compound derivatives. The pyrrolidine ring can adopt various puckered conformations, and the preferred conformation can influence the orientation of the oxanyl substituent, thereby affecting receptor binding.

Introducing rigidity into the molecular scaffold can sometimes lead to an increase in potency and selectivity by reducing the entropic penalty of binding. This can be achieved by introducing features that lock the molecule into a specific, biologically active conformation. Conversely, a certain degree of flexibility might be necessary to allow the ligand to adapt to the conformational changes of the receptor upon binding. The interplay between rigidity and flexibility is a key consideration in the design of potent and selective ligands based on the this compound scaffold.

Development of SAR Models from in vitro and in vivo Animal Data

The development of robust SAR models relies on the integration of high-quality in vitro and in vivo data. For this compound derivatives, this would involve synthesizing a library of analogs with systematic variations in their structure and evaluating their biological activity.

In Vitro Data: Initial SAR models are typically built using in vitro data, such as binding affinities (Ki values) or functional activities (IC50 or EC50 values) from radioligand binding assays and cell-based functional assays, respectively. This data provides a direct measure of the interaction between the compound and its molecular target.

Quantitative structure-activity relationship (QSAR) models can be developed from these datasets to mathematically describe the relationship between the chemical structure and biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Despite a comprehensive search for scientific literature on the chemical compound This compound , there is insufficient specific information available to generate a detailed article that adheres to the provided outline.

The search results yielded general information regarding the synthesis and utility of pyrrolidine and tetrahydropyran (B127337) scaffolds in medicinal chemistry and drug discovery. The pyrrolidine ring is a well-established, versatile scaffold in the development of novel biologically active compounds due to its three-dimensional structure and its presence in numerous natural products and pharmaceuticals. researchgate.netnih.govwikipedia.org Similarly, the tetrahydropyran motif is a valuable component in medicinal chemistry. nih.gov

However, specific examples and detailed research findings concerning the direct application of the combined This compound scaffold are not sufficiently documented in the available literature. Consequently, it is not possible to provide in-depth, scientifically accurate content for the following sections as requested:

Role As a Versatile Synthetic Scaffold and Building Block

Contribution to the Development of New Chemical Entities (NCEs) in Research

Without specific studies, synthesis schemes, research data, or examples of compound libraries and new chemical entities derived from 3-(Oxan-4-yl)pyrrolidine, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways for Derivatization

The future development of 3-(Oxan-4-yl)pyrrolidine as a versatile pharmacophore is contingent on the establishment of efficient and diverse synthetic routes for its derivatization. While foundational methods for the synthesis of substituted pyrrolidines are known, future research should focus on creating a wider array of analogues of this compound. nih.gov

Key areas of exploration include the development of stereoselective synthetic methods to yield specific enantiomers, as the chirality of the pyrrolidine (B122466) ring is often crucial for biological activity. nih.gov Research into late-stage functionalization of the this compound core would also be highly valuable, allowing for the rapid generation of a library of derivatives from a common intermediate. This could involve leveraging C-H activation or other modern synthetic techniques to introduce substituents at various positions on both the pyrrolidine and oxane rings.

Future synthetic endeavors could focus on modifications at several key positions:

The Pyrrolidine Nitrogen: This position is a prime site for introducing a wide range of substituents to modulate physicochemical properties and target interactions.

The Pyrrolidine Ring Carbons: Functionalization at positions 2, 4, and 5 of the pyrrolidine ring can introduce new chiral centers and vectors for exploring target binding pockets.

The Oxane Ring: While likely more synthetically challenging, derivatization of the oxane ring could lead to significant improvements in properties such as solubility and metabolic stability.

Advanced Computational Approaches for Predictive Modeling

To accelerate the discovery of potent and selective modulators based on the this compound scaffold, the application of advanced computational techniques is paramount. In silico methods can guide the design of new derivatives and prioritize their synthesis, thereby saving significant time and resources. nih.govnih.gov

Future computational work should focus on several key areas:

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key steric, electronic, and hydrophobic features of this compound derivatives that are critical for their biological activity. nih.gov

Molecular Docking: Docking studies will be instrumental in predicting the binding modes of this compound analogues within the active sites of various biological targets. This will provide insights into the specific interactions that contribute to potency and selectivity. nih.gov

Pharmacophore Modeling: Based on the structures of known active compounds targeting a particular protein, a pharmacophore model can be developed. This model can then be used to screen virtual libraries of this compound derivatives to identify those with a high probability of being active.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of development to identify candidates with favorable drug-like properties.

A hypothetical QSAR study for a series of this compound derivatives could yield predictive models as illustrated in the table below.

ModelSEEF-value
CoMFA0.650.920.25120.5
CoMSIA0.680.940.22145.2

This is a hypothetical table for illustrative purposes.

Investigation of New Biological Targets and Mechanisms of Action

A crucial aspect of future research will be to identify and validate novel biological targets for compounds derived from the this compound scaffold. The structural motifs present in this compound suggest potential interactions with a range of protein families.

Based on the broader class of pyrrolidine-containing compounds, potential target classes for this compound derivatives could include:

G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of the scaffold may allow for specific interactions with the transmembrane domains of GPCRs.

Ion Channels: The pyrrolidine moiety is found in some ion channel modulators, suggesting this could be a fruitful area of investigation.

Enzymes: The scaffold could be elaborated to present functional groups that interact with the active sites of enzymes such as kinases, proteases, or metabolic enzymes like Dipeptidyl peptidase-IV (DPP-IV). nih.gov

Protein-Protein Interactions: The rigid, multi-functionalizable nature of the scaffold could be leveraged to design molecules that disrupt specific protein-protein interactions.

Future research should employ a combination of target-based and phenotypic screening approaches to uncover new biological activities. High-throughput screening of diverse libraries of this compound derivatives against panels of biological targets will be a key strategy.

Potential Target ClassRationale for Investigation
KinasesThe pyrrolidine scaffold is present in several approved kinase inhibitors.
ProteasesThe scaffold can be functionalized to mimic peptide backbones.
Epigenetic TargetsThe unique 3D shape may allow for interaction with chromatin-modifying enzymes.

This is a hypothetical table for illustrative purposes.

Design of Next-Generation Scaffolds with Enhanced Chemical and Biological Profiles

The this compound core can serve as an excellent starting point for the design of next-generation scaffolds through techniques like bioisosteric replacement and scaffold hopping. drughunter.comnih.gov These strategies aim to retain the key pharmacophoric features of the original scaffold while improving upon its physicochemical and biological properties.

Future design strategies could include:

Bioisosteric Replacement: The oxane ring could be replaced with other heterocyclic systems, such as piperidine, tetrahydrothiophene, or cyclohexane, to fine-tune properties like lipophilicity and hydrogen bonding capacity. Similarly, the pyrrolidine ring could be replaced with other 5-membered heterocycles.

Scaffold Hopping: More drastic changes to the core structure could be explored to identify entirely new, patentable chemical matter. This could involve, for example, fusing the pyrrolidine and oxane rings to create a more rigid bicyclic system.

Fragment-Based Drug Discovery (FBDD): The this compound moiety itself could be considered a fragment for FBDD campaigns, where it is grown or linked with other fragments to generate potent binders to a target of interest.

Integration with Advanced Chemical Biology Techniques

To deeply understand the mechanism of action of bioactive this compound derivatives, their integration with advanced chemical biology techniques will be essential. These approaches can provide valuable insights that are not attainable through traditional biochemical or cellular assays.

Future research in this area should focus on:

Development of Chemical Probes: Bioactive derivatives could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. nih.gov These probes can be used for target identification and validation, as well as for studying the subcellular localization of the target protein.

Activity-Based Protein Profiling (ABPP): If a derivative is found to be a covalent inhibitor of an enzyme, an ABPP probe could be designed to identify the specific target and assess its engagement in a complex biological system.

Photoaffinity Labeling: The incorporation of a photo-reactive group onto the scaffold would allow for the covalent cross-linking of the compound to its biological target upon photo-irradiation, facilitating unambiguous target identification.

By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold and pave the way for the development of novel and effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-(Oxan-4-yl)pyrrolidine, and how can diastereoselectivity be controlled?

Methodological Answer: A widely applicable approach involves cyclization reactions using oxan-4-yl precursors. For example, diastereoselective synthesis can be achieved via Michael addition or nucleophilic substitution, where chiral auxiliaries or catalysts (e.g., palladium or copper) influence stereochemistry . Refluxing in xylene with catalysts like chloranil, followed by NaOH treatment and recrystallization from methanol, has been effective for pyrrolidine derivatives . Solvent choice (e.g., DMF or toluene) and reaction time (25–30 hours) are critical for yield optimization.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the pyrrolidine ring structure and oxan-4-yl substituent.
  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C in oxane) and hydrogen bonding patterns .
  • X-ray Crystallography : Resolves stereochemistry and supramolecular interactions, as demonstrated in pyridine-acrylic acid derivatives .
  • Elemental Analysis : Validates purity and stoichiometry, particularly after recrystallization .

Q. What safety precautions should be observed during handling and storage?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Protective Equipment : Wear gloves and goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .
  • Spill Management : Avoid water contamination; use inert absorbents and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays for p38 MAP kinase) to isolate variables like purity or solvent effects .
  • Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., oxadiazole or pyridine moieties) to assess impact on bioactivity .
  • Computational Modeling : Use docking simulations to predict binding affinities and validate with in vitro data .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Test transition metals (Pd/Cu) for cross-coupling steps to enhance efficiency .
  • Purification Techniques : Employ column chromatography or recrystallization (e.g., methanol) to isolate high-purity intermediates .
  • Reaction Monitoring : Use TLC or HPLC to track progress and minimize side products .

Q. How can the compound’s potential in drug discovery be systematically evaluated?

Methodological Answer:

  • Target Identification : Screen against disease-relevant targets (e.g., antimicrobial enzymes or cancer-related kinases) using high-throughput assays .
  • Metabolic Stability Tests : Assess liver microsome stability to predict pharmacokinetics .
  • Toxicity Profiling : Conduct acute toxicity studies in cell lines (e.g., HEK293) and compare to reference compounds .

Q. What role does the oxan-4-yl group play in modulating the compound’s physicochemical properties?

Methodological Answer:

  • Solubility Studies : Compare logP values of derivatives with/without the oxane ring to evaluate hydrophilicity .
  • Thermal Analysis : Use DSC/TGA to study melting points and thermal stability influenced by the oxane moiety .
  • Crystallography : Analyze hydrogen-bonding networks to explain solubility or stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxan-4-yl)pyrrolidine
Reactant of Route 2
3-(Oxan-4-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.